Cas no 77-46-3 (acedapsone)

acedapsone 化学的及び物理的性質
名前と識別子
-
- acedapsone
- N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide
- 4,4'-bis(acetylamino)diphenyl sulfone
- 4,4'-diacetamidodiphenyl sulphone
- 4,4'-diacetylaminodiphenylsulphone
- 4,4'-di-N-acetylaminodiphenyl sulfone
- 4,4'''-sulfonylbis(acetanilide)
- Acetamin
- Camilan
- DADDS
- Diacetyldapsone
- Hansolar
- N,N'-[4,4'-sulfinylbis(4,1-phenylene)]diacetamide
- Rodilone
- Sulfadiamine
- Sulfodiamin
- Sulfodiamine
- 77-46-3
- FT-0666322
- AI3-32581
- 4,4'-DIACETYLAMINODIPHENYL SULPHONE
- 1399 F
- Acetanilide,4'''-sulfonyldi-
- Acetamide. N,N'-(sulfonyldi-4,1-phenylene)bis-
- N,N'-Diacetyl-4,4'-diaminodiphenylsulfone
- ACEDAPSONE [MI]
- N,4'-diaminophenyl sulfone
- DTXSID1021295
- AKOS001662412
- HMS2093F05
- Acedafsonum
- NSC759111
- NSC-218125
- D02751
- PAM MR 1165
- Di-(p-acetylaminophenyl)sulfone
- ACEDAPSONE [INN]
- C.I. 556
- 1399FCI-556
- ACEDAPSONE [USAN]
- 4,4'-DIACETYLDIAMINODIPHENYL SULPHONE
- UNII-0GZ72U84TN
- Q2823819
- Pharmakon1600-01505376
- N,N'-Diacetyl-4,4'-diaminodiphenyl sulfone
- NSC-655049
- Acedapsona [Spanish]
- Acetanilide, 4',4'''-sulfonyldi-
- Sulfone, bis(p-acetamidophenyl)
- Oprea1_531922
- 4',4'''-Sulfonylbis(acetanilide)
- Bis(p-acetamidophenyl) sulfone
- BIS(4-ACETAMIDOPHENYL)SULPHONE
- CN-1883
- SCHEMBL10341852
- Acedapsona
- Acedapsone (USAN/INN)
- 4',4'''-Sulfonylbis(acetanilidec)
- Acetamide. N,1-phenylene)bis-
- SCHEMBL152710
- NSC218125
- SR-05000001921-1
- EU-0078007
- ACEDAPSONE [MART.]
- Acetanilide,4'''-sulfonylbis-
- SR-05000001921
- 4,4'-Sulfonylbisacetanilide
- ACEDAPSONE [WHO-DD]
- 0GZ72U84TN
- Acedapsone [USAN:INN:BAN]
- NSC 218125
- Bis(4-acetamidophenyl) sulfone
- CI 556
- NS00021352
- ACETANILIDE, 4',4'''-SULFONYLBIS-
- AB00628276_02
- CHEBI:139474
- EINECS 201-028-8
- SBI-0206835.P001
- CN 1883
- NSC 655049
- Hansolar (TN)
- Acedapsona [INN-Spanish]
- N,N'-(Sulfonylbis(4,1-phenylene))diacetamide
- Atilon
- PAM-MR-1165
- Bis(4-acetamidophenyl)sulfone
- p,p'-Sulfonylbisacetanilide
- CCRIS 5694
- WLN: 1VMR DSWR DMV1
- Acetamide,N'-(sulfonyldi-4,1-phenylene)bis-
- 4,4'-Diacetyldiaminodiphenyl sulfone
- CCG-213407
- NSC655049
- Acedafsonum [Latin]
- CHEBI:135417
- N,N'-Diacetyl-4,4'-diaminophenyl sulfone
- BA 2650
- N-(4-(4-ACETYLAMINO-BENZENESULFONYL)-PHENYL)-ACETAMIDE
- N,N'-[sulfonyldi(4,1-phenylene)]diacetamide
- NSC-759111
- N,N'-(Sulfonyldi-4,1-phenylene)bisacetamide
- N,N'-DIACETYL-4,4'-DIAMINODIPHENYL SULPHONE
- CI-556
- N,N'-Diacetyldapsone
- Acedapsonum [INN-Latin]
- N,N'-(sulfonyldibenzene-4,1-diyl)diacetamide
- BRN 2164071
- 4,4'-Diacetamidodiphenyl sulfone
- BRD-K97417064-001-01-6
- CHEMBL154166
- Oprea1_412338
- 4,4'-Diacetylaminodiphenyl sulfone
- Acetamide, N,N'-(sulfonyldi-4,1-phenylene)bis-
- Acedapsonum
- 4',4'''-Sulfonylbis[acetanilide]
-
- インチ: InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
- InChIKey: AMTPYFGPPVFBBI-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=CC=C(S(=O)(C2=CC=C(NC(C)=O)C=C2)=O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 332.08318
- どういたいしつりょう: 332.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 101Ų
- 互変異性体の数: 6
じっけんとくせい
- 密度みつど: 1.2982 (rough estimate)
- ゆうかいてん: 289-292°
- 屈折率: 1.6930 (estimate)
- PSA: 92.34
- LogP: 3.66300
acedapsone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | AAA07746-0.25 g |
Acedapsone |
77-46-3 | 0.25 g |
$2,600.00 | 2023-01-05 | ||
Biosynth | AAA07746-1 g |
Acedapsone |
77-46-3 | 1g |
$4,500.00 | 2023-01-05 | ||
Biosynth | AAA07746-0.5 g |
Acedapsone |
77-46-3 | 0.5 g |
$3,500.00 | 2023-01-05 |
acedapsone 関連文献
-
1. Diphosphinoamido complexes of thorium(IV) and uranium-(IV) and -(V). Crystal structures of [{ThCl2[N(CH2CH2PPri 2)2]2}2] and [{UCl2[N(CH2CH2PEt2)2]2}2]Simon J. Coles,Andreas A. Danopoulos,Peter G. Edwards,Michael B. Hursthouse,Paul W. Read 2)2]2}2] and [{UCl2[N(CH2CH2PEt2)2]2}2]. Simon J. Coles Andreas A. Danopoulos Peter G. Edwards Michael B. Hursthouse Paul W. Read J. Chem. Soc. Dalton Trans. 1995 3401
-
Zhuo Wu,Jian Zhang,Shuang Xu,Hongxu Li,Huan Zhou,Jian Zheng,Aimin Pang,Yulin Yang RSC Adv. 2022 12 19946
-
3. 336. The magnetic behaviour of transition-metal phathalocyaninesA. B. P. Lever J. Chem. Soc. 1965 1821
-
Davin Tan,Leigh Loots,Tomislav Fri??i? Chem. Commun. 2016 52 7760
-
Zhi-Biao Zhu,Wang Wan,Zhao-Peng Deng,Zhong-Yi Ge,Li-Hua Huo,Hui Zhao,Shan Gao CrystEngComm 2012 14 6675
-
6. Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrileDennis N. Kevill,William F. K. Wang J. Chem. Soc. Perkin Trans. 2 1998 2631
-
Allison L. Brazeau,Christine A. Caputo,Caleb D. Martin,Nathan D. Jones,Paul J. Ragogna Dalton Trans. 2010 39 11069
-
Guang Yu,Shiyue Liu,Xiaoyan Feng,Yuedong Zhang,Chao Liu,Ya-Jun Liu,Bin Li,Qiu Cui,Hui Peng RSC Adv. 2020 10 17129
-
Jie Zhang,Jianbo Shao,Ping Guo,Yuming Huang Anal. Methods 2013 5 2503
-
10. 609. Simple pyrimidines. Part VI. The dominant tautomer in aqueous 4-hydroxy-6-mercaptopyrimidineD. J. Brown,T. Teitei J. Chem. Soc. 1964 3204
acedapsoneに関する追加情報
Acedapsone (CAS No. 77-46-3): An Overview of a Promising Compound in the Field of Medicinal Chemistry
Acedapsone, with the chemical abstracts service (CAS) number 77-46-3, is a synthetic diamine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as 4,4'-diaminodiphenyl sulfone, is a member of the sulfone class of compounds and has been extensively studied for its antimicrobial and anti-inflammatory properties.
The chemical structure of acedapsone consists of two phenyl rings linked by a sulfone group, with an amino group attached to each phenyl ring. This unique structure confers acedapsone with a broad spectrum of biological activities, making it a valuable compound in the development of new pharmaceuticals. The compound is highly soluble in water and organic solvents, which facilitates its use in various formulations and delivery systems.
One of the primary applications of acedapsone is in the treatment of leprosy (Hansen's disease). Leprosy is a chronic infectious disease caused by the bacterium Mycobacterium leprae, which primarily affects the skin and peripheral nerves. Acedapsone has been shown to be effective in inhibiting the growth of M. leprae, and it is often used in combination with other antimicrobial agents such as dapsone and rifampicin to enhance its therapeutic efficacy and reduce the risk of drug resistance.
In addition to its antimicrobial properties, acedapsone has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes acedapsone a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
The mechanism of action of acedapsone is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its ability to interfere with bacterial cell wall synthesis, which disrupts the integrity of the bacterial membrane and leads to cell death. Additionally, acedapsone may modulate immune responses by inhibiting the activation of immune cells and reducing the production of inflammatory mediators.
Clinical trials have provided valuable insights into the safety and efficacy of acedapsone. A recent Phase II clinical trial evaluated the use of acedapsone in combination with other antimicrobial agents for the treatment of multidrug-resistant tuberculosis (MDR-TB). The results showed that the combination therapy was well-tolerated and led to significant improvements in clinical outcomes, including faster sputum conversion rates and reduced bacterial loads.
In another study, researchers investigated the potential use of acedapsone in treating inflammatory skin conditions such as psoriasis. The results indicated that topical application of acedapsone-based formulations significantly reduced symptoms such as redness, scaling, and itching, suggesting its potential as a non-systemic treatment option for these conditions.
The pharmacokinetic properties of acedapsone
Safety profiles are an essential consideration in drug development, and numerous studies have evaluated the toxicity and side effects associated with acedapsoneacedapsone
In conclusion, Acedapsone (CAS No. 77-46-3) represents a promising compound with diverse therapeutic applications in medicinal chemistry. Its antimicrobial and anti-inflammatory properties make it a valuable candidate for treating infectious diseases such as leprosy and inflammatory conditions like rheumatoid arthritis. Ongoing research continues to explore new uses for this compound, further solidifying its position as an important player in modern pharmaceutical development.
77-46-3 (acedapsone) 関連製品
- 557794-36-2(4,4’-Di-N-acetylamino-diphenylsulfoxide-d8)
- 565-20-8(N-Acetyl Dapsone)
- 22821-80-3(4'-(Methylsulfonyl)acetanilide)
- 441292-10-0(2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine)
- 1021111-98-7(1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea)
- 310466-37-6(4-Fluoro-1-benzothiophene-2-carboxylic Acid)
- 1596754-25-4(4-tert-butylpiperazine-1-sulfonyl chloride)
- 42307-45-9(Methyl 3-(2-methoxyphenyl)-2-phenylacrylate)
- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)
- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)


